Retinal

Catalog No.
S567161
CAS No.
116-31-4
M.F
C20H28O
M. Wt
284.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinal

CAS Number

116-31-4

Product Name

Retinal

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+

InChI Key

NCYCYZXNIZJOKI-OVSJKPMPSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Synonyms

11 cis Retinal, 11-cis-Retinal, Aldehyde, Vitamin A, Axerophthal, Retinal, Retinaldehyde, Retinene, Vitamin A Aldehyde

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C

Retinal, also known as retinaldehyde, is a light-sensitive molecule found in the eye. It plays a crucial role in vision by acting as the chromophore (light-absorbing group) in opsin proteins within photoreceptor cells of the retina []. These opsin proteins change shape upon absorbing light, triggering a cascade of events that ultimately leads to the perception of light and vision. Retinal is derived from vitamin A (retinol) through enzymatic oxidation [].


Molecular Structure Analysis

Retinal is a polyene chromophore, meaning it contains a chain of alternating single and double bonds conjugated with a carbonyl group. This specific structure allows retinal to absorb light across the visible spectrum []. The key features of its structure include:

  • A chain of four conjugated double bonds, essential for light absorption [].
  • A terminal aldehyde group (CHO), which covalently binds to the opsin protein.
  • Two methyl groups and a cyclohexenyl ring at specific positions within the molecule, contributing to its shape and stability [].

Chemical Reactions Analysis

Synthesis:

  • Dietary vitamin A (retinol) is absorbed in the intestines and transported to the liver.
  • In the liver, retinol is converted to retinaldehyde (retinal) by retinol dehydrogenases [].

Light-Dependent Isomerization:

The key reaction retinal undergoes in vision is light-dependent isomerization. When a photon of light strikes retinal in its 11-cis configuration, it isomerizes (changes shape) to the all-trans configuration. This isomerization triggers a series of conformational changes in the opsin protein, initiating the visual signaling cascade.

Enzyme-Catalyzed Regeneration:

After light-induced isomerization, all-trans-retinal is converted back to 11-cis-retinal by the enzyme retinal isomerase. This regeneration process ensures a continuous cycle of light absorption and vision.

Physical and Chemical Properties

  • Melting Point: 61-64 °C []
  • Molecular Formula: C20H28O []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol and chloroform []
  • Stability: Light-sensitive, readily undergoes isomerization upon light exposure
  • Light Absorption: When light enters the eye, it strikes retinal bound to opsin in the photoreceptor cells (rods and cones) of the retina.
  • Isomerization: The specific wavelength of light absorbed by retinal causes it to isomerize from the 11-cis form to the all-trans form.
  • Conformational Change in Opsin: This isomerization triggers a conformational change in the opsin protein to which retinal is bound.
  • Signal Transduction: The activated opsin initiates a cascade of signaling events involving G-proteins and cyclic nucleotides. This cascade ultimately leads to changes in membrane potential and the generation of nerve impulses that travel to the brain, resulting in the perception of light and vision.
  • Regeneration: After activation, all-trans-retinal is converted back to 11-cis-retinal by retinal isomerase, allowing the cycle to begin again.
  • Early detection of eye diseases

    Retinal imaging is a routine tool in ophthalmology for diagnosing and monitoring various eye diseases, including glaucoma, diabetic retinopathy, and age-related macular degeneration. These conditions often present with subtle changes in the structure and blood vessels of the retina, detectable through imaging before symptoms arise. Early detection allows for timely intervention and potentially slows disease progression, improving patient outcomes .

  • Predicting systemic diseases

    Emerging research suggests that the retina can serve as a "window" into systemic health . Studies have shown that analyzing retinal images, combined with genetic data, can predict an individual's risk of developing various systemic diseases, including:

    • Cardiovascular diseases: Retinal blood vessel structure and blood flow patterns can offer clues about cardiovascular health, potentially predicting the risk of heart attack, stroke, and other complications .
    • Neurological diseases: Retinal changes have been linked to an increased risk of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, offering potential avenues for early detection and intervention .
    • Metabolic diseases: Retinal imaging holds promise for predicting the risk of diabetes and its complications, allowing for early management and potentially preventing further health problems .

Retinal Organoids for Disease Modeling

Patient-derived induced pluripotent stem cells (iPSCs) have revolutionized disease modeling in retinal research. These cells can be differentiated into retinal organoids, three-dimensional structures that mimic the organization and function of the human retina. This technology offers exciting possibilities for:

  • Understanding disease mechanisms: Retinal organoids derived from patients with specific genetic mutations can be used to study the underlying mechanisms of inherited retinal diseases (IRDs) at a cellular and molecular level . This knowledge is crucial for developing targeted therapies.
  • Drug discovery and development: Retinal organoids provide a platform for testing the efficacy and safety of potential drugs for IRDs in a human-relevant context. This can accelerate the development of new therapies and improve patient outcomes .

Retinal Imaging and Artificial Intelligence

The application of artificial intelligence (AI) in retinal image analysis holds immense potential for improving disease diagnosis, prediction, and management. AI algorithms can be trained on vast datasets of retinal images to:

  • Automate disease detection: AI-powered systems can analyze retinal images with high accuracy, assisting healthcare professionals in the early detection of various eye diseases, even in resource-limited settings .
  • Improve diagnostic accuracy: AI can potentially outperform human observers in identifying subtle changes in retinal images, leading to more accurate diagnoses and personalized treatment plans .
  • Personalize risk prediction: By integrating retinal images with other clinical data, AI systems can potentially be used to develop personalized risk prediction models for various diseases, allowing for preventive measures and early intervention.

Physical Description

Solid

XLogP3

6.2

Appearance

Assay:≥98%A crystalline solid

Melting Point

63.0 °C
63°C

UNII

RR725D715M

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (31.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (32.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H360 (68.29%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (68.29%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

116-31-4
472-86-6
514-85-2

Wikipedia

All-trans-retinal
Retinal

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]

General Manufacturing Information

Retinal: ACTIVE
Retinal, 13-cis-: ACTIVE
Retinal, 9-cis-: INACTIVE

Dates

Modify: 2023-09-14

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